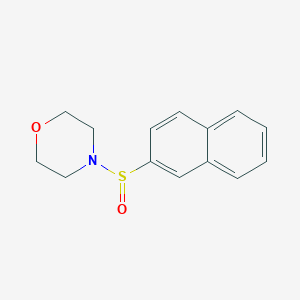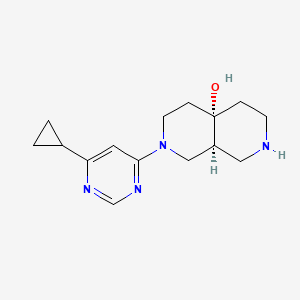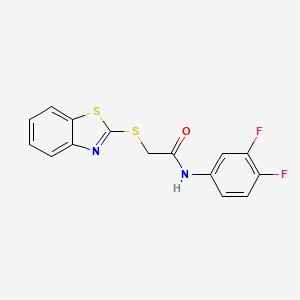
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione, also known as IKK inhibitor VII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of IKK, which is a protein kinase that plays a crucial role in the regulation of the immune response and inflammation. In
Mechanism of Action
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII works by binding to the ATP-binding site of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione, which prevents the phosphorylation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB activation and the downstream production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. This compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines such as CXCL1 and CXCL2. Moreover, 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII can inhibit the migration of immune cells to the site of inflammation, which can further reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII in lab experiments is its potency and specificity for 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibition. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione in various biological processes. However, one of the limitations of using 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII is its poor solubility in aqueous solutions, which can complicate its use in some experiments.
Future Directions
There are several future directions for the study of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII. One of the potential applications of this compound is in the treatment of cancer. 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to play a critical role in the survival and proliferation of cancer cells, and the inhibition of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione by 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII can induce apoptosis in cancer cells. Moreover, the use of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII in combination with other cancer therapies may enhance their efficacy. Another potential application of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The inhibition of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione can suppress the production of autoantibodies and reduce the inflammatory response in these diseases. Finally, the development of more potent and selective 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitors may further enhance our understanding of the role of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione in various biological processes and lead to the development of novel therapeutics.
Synthesis Methods
The synthesis of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII involves the condensation of 2-(1H-indol-3-yl)acetaldehyde and 5-(4-methoxyphenyl)-1,3-cyclohexanedione in the presence of a base. The resulting product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response and inflammation. By inhibiting the activation of NF-κB, 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII can suppress the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various diseases.
properties
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-17-8-6-14(7-9-17)15-11-21(24)19(22(25)12-15)10-16-13-23-20-5-3-2-4-18(16)20/h2-10,13,15,23H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCTTXGDYSOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(=CC3=CNC4=CC=CC=C43)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)

![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)

![4-tert-butyl-6-{[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5690950.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5690951.png)
![10-methoxy-5-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5690966.png)
![{(3R*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5690968.png)

![6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5690974.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)